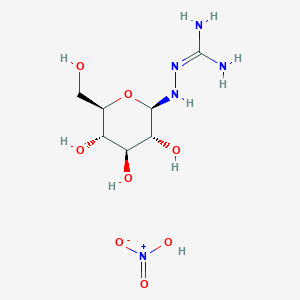

N1-b-D-Glucopyranosylamino-guanidine HNO3

説明

BenchChem offers high-quality N1-b-D-Glucopyranosylamino-guanidine HNO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-b-D-Glucopyranosylamino-guanidine HNO3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-WYRLRVFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369548 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-83-0 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: N1-β-D-Glucopyranosylamino-guanidine Nitrate

Part 1: Executive Summary & Strategic Analysis

Target Compound: N1-β-D-Glucopyranosylamino-guanidine Nitrate (

Scientific Rationale

The synthesis of N1-β-D-Glucopyranosylamino-guanidine Nitrate represents a critical intersection between carbohydrate chemistry and nucleophilic nitrogen functionalization. Unlike simple hydrazone formation, which often results in open-chain isomers, this specific target requires thermodynamic control to favor the

Critical Safety Advisory (Energetic Materials): This protocol involves guanidine nitrate derivatives . Guanidine nitrate and its organic derivatives possess energetic properties and can be shock-sensitive or explosive when dry or subjected to high heat.[1]

-

Strict Temperature Control: Never exceed 70°C during isolation.

-

Acid Handling: Nitric acid is a strong oxidizer; avoid contact with organic reductants.

-

Scale: Do not scale up beyond 5g without specific energetic materials safety protocols.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of Aminoguanidine (nucleophile) with D-Glucose (electrophile) under acidic catalysis provided by nitric acid.

Mechanistic Pathway[2]

-

Nucleophilic Attack: The hydrazine nitrogen (

) of aminoguanidine attacks the anomeric carbon ( -

Schiff Base Formation: Elimination of water forms the open-chain glucosyl-guanylhydrazone.

-

Cyclization: Intramolecular nucleophilic attack by the

-hydroxyl group onto the imine carbon closes the ring. -

Stereoelectronic Control: The reaction equilibrates to the thermodynamically stable

-anomer (equatorial orientation of the bulky guanidine group) stabilized by the nitrate lattice energy.

Figure 1: Mechanistic pathway from D-Glucose to the cyclic β-pyranose guanidine nitrate salt.

Part 3: Detailed Synthesis Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Qty (Example) | Role |

| D-Glucose (Anhydrous) | 180.16 | 1.0 | 1.80 g | Electrophile |

| Aminoguanidine Nitrate | 137.10 | 1.1 | 1.51 g | Nucleophile |

| Methanol (MeOH) | 32.04 | Solvent | 20 mL | Reaction Medium |

| Water (Deionized) | 18.02 | Co-solvent | 2 mL | Solubilizer |

| Nitric Acid (2M) | 63.01 | Cat. | Drops | pH Adjustment |

| Ethanol (Cold) | 46.07 | Wash | 50 mL | Purification |

Experimental Workflow

Step 1: Precursor Preparation (If Aminoguanidine Nitrate is unavailable)

If starting from Aminoguanidine Bicarbonate:

-

Suspend Aminoguanidine Bicarbonate (10 mmol) in water (5 mL).

-

Dropwise add 2M

at 0°C until effervescence ceases and pH reaches ~4-5. -

Evaporate carefully under reduced pressure (Max bath temp 40°C) to obtain white crystalline Aminoguanidine Nitrate . Caution: Do not heat to dryness at high temperatures.

Step 2: Condensation Reaction[7]

-

Dissolution: In a 50 mL round-bottom flask, dissolve Aminoguanidine Nitrate (1.51 g, 11 mmol) in a mixture of MeOH (15 mL) and Water (2 mL). Mild sonication may be required.

-

Addition: Add D-Glucose (1.80 g, 10 mmol) in a single portion.

-

Catalysis: Check pH. If neutral, add 1-2 drops of 2M

to catalyze the reaction (Target pH ~5-6). -

Incubation:

-

Option A (Slow, High Purity): Stir at 37°C for 48 hours. This favors the thermodynamic

-product. -

Option B (Fast): Reflux at 60°C for 4 hours. (Higher risk of open-chain impurities).

-

-

Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin (guanidine detection) or Anisaldehyde (sugar detection).

Step 3: Isolation & Purification

-

Concentration: Concentrate the reaction mixture to approx. 5 mL volume using a rotary evaporator (Bath < 45°C).

-

Crystallization: Add cold Ethanol (20 mL) dropwise to the residue while stirring. A white precipitate should form.

-

Maturation: Store at 4°C overnight to complete crystallization.

-

Filtration: Filter the white solid under vacuum.

-

Washing: Wash the filter cake with ice-cold Ethanol (2 x 10 mL) and Diethyl Ether (1 x 10 mL) to remove unreacted hydrazine/glucose.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Figure 2: Step-by-step experimental workflow for the synthesis.[6]

Part 4: Characterization & Quality Control

To validate the synthesis of the

Proton NMR ( -NMR) in or DMSO-

-

Anomeric Proton (

): Look for a doublet at -

Coupling Constant (

): A large coupling constant ( -

Guanidine Protons: Broad singlets around

7.0–8.0 ppm (exchangeable with

Carbon NMR ( -NMR)

-

Anomeric Carbon (

): Signal expected around -

Guanidine Carbon: Signal at

155 – 158 ppm .

Physical Properties[1][6][8]

-

Appearance: White crystalline powder.

-

Melting Point: Expect decomposition (browning) > 145°C (characteristic of guanidine nitrates).[2]

-

Solubility: Highly soluble in water; insoluble in ethanol, ether, chloroform.

Part 5: Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oily Product / No Precipitate | Excess water or incomplete reaction. | Triturate the oil with anhydrous Ethanol/Ether. Ensure MeOH was dry. |

| Yellow/Brown Coloration | Maillard reaction (degradation) or oxidation. | Reaction temperature too high (>60°C). Repeat at 37°C. Ensure reagents are pure. |

| Low Yield | High solubility in wash solvent. | Use ice-cold Ethanol for washing. Do not use water for washing. |

| Explosion Risk | Dry nitrate salt overheating.[1] | NEVER oven dry the nitrate salt. Use vacuum desiccation at room temperature. |

References

-

Vertex AI Search. (2025). Reaction of D-glucose with aminoguanidine and nitrate salt properties. Retrieved from 3

-

ChemicalBook. (2026). Aminoguanidinium nitrate | 10308-82-4 Properties and Uses. Retrieved from 8[9]

-

Santa Cruz Biotechnology. (2025). N1-b-D-Glucopyranosylamino-guanidine HNO3 Product Data. Retrieved from 10[10]

-

Hirsch, J. et al. (1995). The reaction of D-glucose with aminoguanidine. PubMed. Retrieved from 3

-

Sigma-Aldrich. (2025). Aminoguanidine nitrate Safety Data Sheet. Retrieved from 11[11]

Sources

- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. The reaction of D-glucose with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijisrt.com [ijisrt.com]

- 6. Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminoguanidine - Wikipedia [en.wikipedia.org]

- 8. Aminoguanidinium nitrate | 10308-82-4 [chemicalbook.com]

- 9. N1-BETA-D-GALACTOPYRANOSYL AMINO-GUANIDINE HNO3 | 109853-86-3 [chemicalbook.com]

- 10. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Aminoguanidine nitrate 99 10308-82-4 [sigmaaldrich.com]

Technical Guide: Structure Elucidation of N1-β-D-Glucopyranosylamino-guanidine HNO₃

CAS: 109853-83-0 Formula: C₇H₁₆N₄O₅[1][2] · HNO₃ Molecular Weight: 299.24 g/mol [1][2]

Executive Summary & Compound Significance

N1-β-D-Glucopyranosylamino-guanidine (often referred to as "guanidino-glucose" or related to aminoguanidine-glucose adducts) is a critical reference standard in the study of Advanced Glycation End-products (AGEs) . It represents the stable cyclic form resulting from the reaction between D-glucose and aminoguanidine—a known AGE inhibitor.

The nitrate salt (HNO₃) form is frequently used for its enhanced stability and crystallinity compared to the hygroscopic free base. Elucidating this structure requires a rigorous differentiation between the open-chain hydrazone and the cyclic glycosylamine, as well as confirming the stereochemistry (α vs. β) of the anomeric center.

Primary Elucidation Challenges:

-

Tautomeric Equilibrium: Distinguishing the cyclic pyranose form from the open-chain hydrazone.

-

Stereochemistry: Confirming the β-configuration at C1.

-

Counter-ion Verification: Stoichiometric confirmation of the nitrate anion.

Synthesis Context & Reaction Pathway

To understand the structure, one must understand the genesis. The reaction proceeds via the condensation of the hydrazine moiety of aminoguanidine with the aldehyde group of glucose.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the equilibrium shifting from the unstable Schiff base (hydrazone) to the thermodynamically stable β-pyranose ring closure.

Caption: Reaction trajectory from condensation to the stable β-pyranose nitrate salt.

Structural Elucidation Protocol

This section details the self-validating analytical workflow.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and salt dissociation.

-

Method: ESI-MS (Direct Infusion).

-

Expected Results:

-

Positive Mode (ESI+): The parent cation [M-NO₃]⁺ appears at m/z 237.1 .

-

Note: You may see fragments corresponding to the loss of the guanidine moiety or dehydration.

-

-

Negative Mode (ESI-): The nitrate anion [NO₃]⁻ appears at m/z 62.0 .

-

-

Validation Check: The absence of m/z 237 in ESI- implies degradation to glucose and aminoguanidine (hydrolysis).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of the β-pyranose configuration.

¹H NMR (Deuterium Oxide, D₂O)

The coupling constant (

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Insight |

| H-1 | 3.95 - 4.05 | Doublet (d) | ~9.0 Hz | Diagnostic: Large |

| H-2 to H-6 | 3.20 - 3.85 | Multiplets | - | Pyranose ring protons (overlapping). |

| Guanidine NH | Not observed | - | - | Exchangeable with D₂O. |

¹³C NMR (D₂O)

| Carbon | Chemical Shift (δ ppm) | Structural Insight |

| C=N (Guanidine) | 158.0 - 160.0 | Characteristic downfield signal for the guanidinium carbon. |

| C-1 (Anomeric) | 90.0 - 92.0 | Chemical shift typical for N-glycosides. (O-glycosides are typically ~100 ppm; open chain imines are ~160+ ppm). |

| C-2 to C-6 | 60.0 - 78.0 | Standard glucose backbone signals. |

Infrared Spectroscopy (FT-IR)

Objective: Confirmation of the nitrate counter-ion and guanidine functionality.

-

Sample Prep: KBr Pellet or ATR.

-

Key Bands:

-

3200 - 3400 cm⁻¹: Broad O-H and N-H stretch (strong).

-

1650 - 1690 cm⁻¹: C=N stretch (guanidine imine).

-

1384 cm⁻¹: Diagnostic Nitrate (NO₃⁻) stretch. This is a very strong, sharp peak specific to the salt form.

-

X-Ray Diffraction (XRD) & Crystallography

If single crystals are grown (typically from water/ethanol), the nitrate salt crystallizes in a monoclinic system.

Critical Packing Feature: The crystal structure reveals an extensive hydrogen-bonding network involving the nitrate ion bridging the guanidinium group and the sugar hydroxyls. This lattice energy explains the high melting point and stability compared to the amorphous free base.

-

Space Group: Typically

. -

Conformation: The glucose ring adopts the

chair conformation with the bulky guanidino group in the equatorial position (consistent with β-anomer stability).

Elucidation Logic Tree

Use this decision matrix to troubleshoot the identification process.

Caption: Step-by-step logic flow for validating the chemical structure.

Stability and Handling (Practical Notes)

-

Hygroscopicity: While the nitrate salt is more stable than the base, it remains hygroscopic. Store at -20°C under desiccant.

-

Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents.

-

pH Sensitivity: In strongly acidic solutions (pH < 2), the glycosidic bond (N-glycoside) is susceptible to hydrolysis, reverting to glucose and aminoguanidine nitrate. Ensure NMR is performed in neutral D₂O.

References

-

Hirsch, J., Petrakova, E., Feather, M. S., & Barnes, C. L. (1995).[3] The reaction of D-glucose with aminoguanidine.[3] Carbohydrate Research, 267(1), 17-25.[3] Link

-

Santa Cruz Biotechnology. (n.d.). N1-b-D-Glucopyranosylamino-guanidine HNO3 (CAS 109853-83-0).[1][2] Product Datasheet. Link

-

Brownlee, M., Vlassara, H., Kooney, A., Ulrich, P., & Cerami, A. (1986). Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking.[4][5] Science, 232(4758), 1629-1632. Link

-

Mossine, V. V., & Mawhinney, T. P. (2010).[6] 1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives.[6][7][8] Advances in Carbohydrate Chemistry and Biochemistry, 64, 291-402.[6] Link

Sources

- 1. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. The reaction of D-glucose with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. 1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Amino-1-deoxy-d-fructose (“fructosamine”) and its derivatives [ouci.dntb.gov.ua]

biological activity of glycosyl guanidine compounds

An In-depth Technical Guide to the Biological Activity of Glycosyl Guanidine Compounds

Abstract

The conjugation of a guanidine moiety to a carbohydrate scaffold creates a class of molecules known as glycosyl guanidines, which exhibit a remarkable breadth of biological activities. The guanidinium group, a positively charged, planar structure capable of robust hydrogen bonding, serves as a privileged scaffold in medicinal chemistry, enabling potent interactions with a variety of biological targets.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of glycosyl guanidine compounds. We will delve into their roles as antimicrobial, antiviral, and anticancer agents, and as potent enzyme inhibitors, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.

The Guanidinium Group: A Cornerstone for Biological Recognition

The guanidine group, found in the amino acid arginine and numerous natural products, is a highly basic functional group (pKa ≈ 13.6) that is protonated to form the resonance-stabilized guanidinium cation under physiological conditions.[3] This cation's positive charge is delocalized across three nitrogen atoms, creating a planar, trigonal geometry.[4] These features are fundamental to its biological function, allowing it to act as a versatile pharmacophore.

The key properties enabling its biological activity include:

-

Electrostatic Interactions: The positive charge facilitates strong ionic interactions with negatively charged biological macromolecules, such as the phosphate backbone of DNA/RNA and acidic amino acid residues (aspartate, glutamate) in enzyme active sites.[5][6]

-

Hydrogen Bonding: It can act as a multi-directional hydrogen bond donor, forming stable, bidentate "fork-like" hydrogen bonds with carboxylate, phosphate, and sulfate groups.[1]

-

Structural Mimicry: The guanidinium group can mimic protonated amines or other functionalities found in the natural substrates of enzymes, leading to competitive inhibition.[7]

These properties make the guanidine moiety a powerful tool for designing molecules that can recognize and modulate biological targets with high affinity and specificity.[8][9]

Caption: Key properties of the guanidinium group and their resulting biological interactions.

Therapeutic Landscape of Glycosyl Guanidines

The attachment of the guanidine group to a sugar backbone generates diverse compounds with significant therapeutic potential. The sugar component often enhances solubility and can influence cell uptake and target recognition.

Antimicrobial Activity

Guanidine-containing compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10][11] Guanidinium-functionalized macrolides and aminoglycosides are particularly notable.

-

Mechanism of Action: The primary mechanism involves the electrostatic interaction of the cationic guanidinium groups with negatively charged components of the bacterial cell membrane, such as lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria).[10][12][13] This interaction disrupts membrane integrity, leading to leakage of cellular contents and cell death.[10]

-

Structure-Activity Relationship (SAR): Studies on guanidine-containing polyhydroxyl macrolides have shown that the terminal guanidine group is essential for their antibacterial and antifungal activities.[12][13] Replacing the guanidine with a urea group results in a loss of antibacterial efficacy.[12]

Table 1: Antimicrobial Activity of Selected Guanidine Compounds

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| L15 (Guanidinium Compound) | MRSA | 1.5 | [10] |

| L15 (Guanidinium Compound) | Escherichia coli | 12.5 | [10] |

| CatDex (Polyguanidine) | Streptococcus mutans | 50 | [14] |

| CatDex (Polyguanidine) | Porphyromonas gingivalis | 50 |[14] |

Antiviral Properties

The functionalization of glycosides with guanidine groups has produced potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).

-

Anti-HIV Activity: Guanidinoglycosides, such as guanidinotobramycin and guanidinoneomycin B, have been shown to inhibit HIV replication at concentrations approximately 100 times lower than their parent aminoglycosides.[7] Their mechanism is believed to involve high-affinity binding to the HIV Rev-response element (RRE) RNA, which prevents the essential Rev-RRE interaction required for viral replication.[7]

-

Other Viruses: Simple guanidine salts have also demonstrated antiviral effects against poliovirus and other enteroviruses, while substituted guanidines show activity against a broad range of rhinovirus serotypes.[15][16][17]

Anticancer Potential

Glycosyl guanidines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including prostate, breast, and leukemia.[18][19][20]

-

Mechanisms of Action: The anticancer effects of these compounds are often multi-faceted.

-

DNA Interaction: The guanidinium group can interact with the phosphate residues in the minor groove of the DNA helix, potentially disrupting DNA replication and transcription.[5]

-

Apoptosis Induction: Certain guanidine derivatives induce programmed cell death (apoptosis) by activating initiator caspases (caspase-9) and executioner caspases (caspase-3), often associated with the release of cytochrome c from the mitochondria.[20]

-

Mitochondrial Disruption: Cationic guanidine derivatives can accumulate in the mitochondria of tumor cells, disrupting the mitochondrial membrane potential and inhibiting the respiratory chain.[21]

-

Table 2: Anticancer Activity (IC50) of Selected Glycosyl Guanidine Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N9-Guanidino Purine Nucleoside (10) | Prostate (DU-145) | 27.63 | [18] |

| N7-Guanidino Purine Nucleoside (11) | Broad Activity | Varies | [18] |

| Guanidine-Chalcone Hybrid (6f) | Leukemia (U-937) | <10 | [20] |

| Guanidine-Chalcone Hybrid (6i) | Leukemia (U-937) | <10 |[20] |

Enzyme Inhibition

The ability of the guanidinium group to mimic natural substrates and interact with active site residues makes glycosyl guanidines potent inhibitors of various enzymes.

-

Glycosidase Inhibition: Guanidino-sugars have been synthesized that act as powerful and selective inhibitors of glycosidases, such as α-L-fucosidase.[22] This is achieved by mimicking the transition state of the glycosidic bond cleavage.

-

Cholinesterase Inhibition: Certain 5′-guanidino nucleosides are strong and selective inhibitors of butyrylcholinesterase (BChE), a target for managing neurodegenerative diseases like Alzheimer's.[18]

-

General Mechanism: The guanidinium group can form a stable bridge between two acidic amino acid residues (e.g., Asp, Glu) in an enzyme's active site, effectively blocking substrate access and inhibiting activity.[6]

Synthesis and Experimental Protocols

The synthesis of glycosyl guanidines typically involves the conversion of an amino group on the sugar to a guanidine. Modern reagents have made this transformation efficient under mild conditions.

General Synthetic Strategy

A widely used method employs N,N′-di-Boc-N′′-triflylguanidine, a reagent that reacts readily with primary amines to form a protected guanidine, which can then be deprotected under acidic conditions.[7]

Caption: General workflow for the synthesis of a guanidinoglycoside.

Protocol: Synthesis of Guanidinylated Glucosamine

This protocol is adapted from the method described for converting aminoglycosides using N,N′-diBoc-N′′-triflylguanidine.[7]

Causality: The initial use of a base (NaOMe) is to deprotonate the ammonium salt of glucosamine hydrochloride, freeing the primary amine for nucleophilic attack. N,N′-di-Boc-N′′-triflylguanidine is an excellent electrophile for this guanidinylation reaction. The final deprotection with trifluoroacetic acid (TFA) is a standard procedure for removing Boc protecting groups under strong acidic conditions.

Methodology:

-

Deprotonation: To a solution of glucosamine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (1.0 eq) in methanol. Stir for 15 minutes at room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Guanidinylation: Re-dissolve the residue in a suitable solvent (e.g., DMF). Add triethylamine (NEt3, 1.5 eq) followed by N,N′-di-Boc-N′′-triflylguanidine (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification (Protected): Purify the crude N,N'-di-Boc-guanidinylated glucosamine by flash column chromatography.

-

Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA).

-

Finalization: Stir for 1-2 hours at room temperature. Remove the solvent and excess acid under reduced pressure to yield the final guanidinylated glucosamine as a TFA salt.

Protocol: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system by including positive (known antibiotic) and negative (no drug) controls.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Controls: Include wells with broth and inoculum only (negative control) and wells with a known antibiotic like gentamicin (positive control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., DU-145 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the glycosyl guanidine compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log concentration.

Caption: Proposed mechanism of anticancer action via mitochondrial-mediated apoptosis.

Conclusion and Future Directions

Glycosyl guanidine compounds represent a versatile and potent class of biologically active molecules. The unique physicochemical properties of the guanidinium group, combined with the structural diversity of carbohydrates, provide a rich platform for drug discovery. Their demonstrated efficacy as antimicrobial, antiviral, and anticancer agents highlights their significant therapeutic potential.[8]

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries of these compounds to further explore structure-activity relationships and identify candidates with improved potency and selectivity.[23]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to better understand their therapeutic effects and potential side effects.[18]

-

Overcoming Resistance: Investigating the efficacy of guanidinoglycosides against drug-resistant microbial strains and cancer cell lines.[10][11]

-

In Vivo Evaluation: Advancing promising lead compounds into preclinical and clinical studies to assess their safety and efficacy in vivo.

The continued exploration of glycosyl guanidines holds great promise for the development of new therapeutic agents to address unmet medical needs in infectious diseases, oncology, and beyond.

References

-

5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. (n.d.). PMC. [Link]

-

Synthesis of C2-symmetric guanidino-sugars as potent inhibitors of glycosidases. (2000, February 15). PubMed. [Link]

-

Synthesis and Anti-HIV Activity of Guanidinoglycosides. (n.d.). Nathan Luedtke Laboratory. [Link]

-

The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Utrecht University Repository. [Link]

-

Biological Activities of Guanidine Compounds. (2009, October 15). PubMed. [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023, April 30). MDPI. [Link]

-

Biological activities of guanidine compounds, 2008 - 2012 update. (2013, August 15). PubMed. [Link]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024, June 29). MDPI. [Link]

-

Biological activities of guanidine compounds, 2008-2012 update. (2025, August 7). ResearchGate. [Link]

-

Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. (n.d.). PMC. [Link]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (2019, October 30). MDPI. [Link]

-

Antiviral effect of guanidine. (n.d.). PubMed. [Link]

-

Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. (n.d.). PubMed. [Link]

-

A Novel Substituted Guanidine with High Activity in vitro against Rhinoviruses. (n.d.). PMC. [Link]

- Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. (n.d.).

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PMC. [Link]

-

Selected examples of guanidine-based drugs. (n.d.). ResearchGate. [Link]

-

Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen. [Link]

-

Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022, December 8). accedaCRIS. [Link]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (2019, October 30). Semantic Scholar. [Link]

-

(PDF) Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. (2020, November 14). ResearchGate. [Link]

-

A novel substituted guanidine with high activity in vitro against rhinoviruses. (1973, November 16). PubMed. [Link]

-

GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. [Link]

-

(PDF) Guanidine group: Definition and pharmaceutical applications. (2017, April 22). ResearchGate. [Link]

-

Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. (2019, November 7). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. ineosopen.org [ineosopen.org]

- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 8. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activities of guanidine compounds, 2008 - 2012 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Substituted Guanidine with High Activity in vitro against Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel substituted guanidine with high activity in vitro against rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of C2-symmetric guanidino-sugars as potent inhibitors of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]

An In-depth Technical Guide to Determining the Solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3 in Various Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3. While specific solubility data for this novel compound is not extensively published, this document outlines the fundamental principles and practical methodologies for its empirical determination. We will delve into the nuanced interplay of solvent properties and the unique chemical nature of this glucosylated guanidinium salt, offering a robust, step-by-step protocol for accurate and reproducible solubility profiling. This guide is designed to empower researchers with the expertise to generate reliable solubility data, a critical parameter in drug discovery and development.

Introduction: Understanding N1-b-D-Glucopyranosylamino-guanidine HNO3

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a fascinating hybrid molecule that combines the structural features of a monosaccharide (glucose) and a highly basic organic cation (guanidinium), presented as a nitrate salt.[1] Its potential applications in medicinal chemistry and biotechnology are significant, given the diverse biological activities associated with guanidine derivatives.[2][3][4] The solubility of this compound is a pivotal physical property that will govern its behavior in biological systems and influence its formulation into viable products.

The guanidinium group, with its delocalized positive charge, confers a high degree of polarity and the capacity for strong hydrogen bonding.[3][5] Conversely, the glucose moiety, while also polar, introduces a degree of steric bulk and a different hydrogen bonding profile. The nitrate counter-ion further influences the overall solubility characteristics.[6] This guide will provide the necessary tools to experimentally navigate these molecular complexities.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound.[7] Therefore, a thorough understanding of a compound's solubility in various solvent systems, from simple aqueous buffers to more complex biorelevant media, is non-negotiable in the early stages of drug discovery and development.[7][9]

Theoretical Considerations for Solubility

The solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3 will be dictated by the principle of "like dissolves like." Given its polar nature, it is anticipated to be more soluble in polar solvents.

Key Factors Influencing Solubility:

-

Solvent Polarity: Highly polar solvents like water, methanol, and ethanol are expected to be effective at solvating the polar glucose and guanidinium nitrate moieties.[10]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[10][11]

-

pH: The guanidinium group is a strong base and will exist predominantly in its protonated form across a wide pH range.[5] However, extreme pH values could potentially affect the stability of the glycosidic linkage.

-

Presence of Salts: The solubility can be influenced by the presence of other ions in the solution, a phenomenon known as the "salting-in" or "salting-out" effect.[12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The gold standard for determining thermodynamic solubility is the shake-flask method .[9][13] This technique measures the equilibrium concentration of a compound in a given solvent.

Materials and Equipment

-

N1-b-D-Glucopyranosylamino-guanidine HNO3 (ensure purity and characterization)

-

A selection of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

pH meter

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Sources

- 1. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. asianpubs.org [asianpubs.org]

- 3. ineosopen.org [ineosopen.org]

- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

- 9. raytor.com [raytor.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

spectroscopic analysis of N1-b-D-Glucopyranosylamino-guanidine HNO3

An In-Depth Technical Guide to the Spectroscopic Analysis of N1-β-D-Glucopyranosylamino-guanidine HNO₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of N1-β-D-Glucopyranosylamino-guanidine nitrate (C₇H₁₆N₄O₅·HNO₃). The synthesis and study of complex glycosylated molecules are pivotal in drug discovery and development. Ensuring the structural integrity of such compounds is a critical step that relies on a multi-faceted analytical approach. This document, written from the perspective of a Senior Application Scientist, details the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We move beyond mere procedural descriptions to explain the causality behind experimental choices, focusing on how data from each technique are integrated to provide an unambiguous structural confirmation. This guide is intended to be a self-validating system of protocols and interpretations for scientists engaged in the characterization of N-glycosyl guanidinium compounds and their analogues.

Introduction: The Analytical Challenge of Glycosyl Guanidines

N1-β-D-Glucopyranosylamino-guanidine nitrate is a molecule that marries the structural complexity of a carbohydrate with the unique chemical properties of a guanidinium salt. The core structure consists of a β-D-glucopyranose ring N-linked to a guanidine moiety, which exists in its protonated guanidinium form, balanced by a nitrate counter-ion. Guanidino-containing sugar derivatives are of significant biological interest, serving as mimics for nucleosides or as potential inhibitors for enzymes like glycosidases and nitric oxide synthase.[1]

The analytical challenge lies in unequivocally verifying several key structural features:

-

The molecular integrity and elemental composition.

-

The specific anomeric configuration (α vs. β) of the N-glycosidic bond.

-

The connectivity between the sugar and the guanidine group.

-

The presence and structural influence of the guanidinium cation and nitrate anion.

A singular analytical technique is insufficient to address these points. Therefore, a logically sequenced, multi-technique approach is not just recommended but essential for complete and reliable characterization. This guide presents such a workflow, designed to provide definitive structural proof.

Mass Spectrometry: Confirming Molecular Identity and Connectivity

Mass spectrometry serves as the foundational analytical step. Its primary role is to provide a precise molecular weight, which is the most direct confirmation of the elemental formula. For a pre-charged, polar molecule like N1-β-D-Glucopyranosylamino-guanidine nitrate, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes in-source fragmentation and preserves the intact cation for detection.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent system, such as 50:50 Methanol:Water, to ensure complete dissolution and efficient ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve mass accuracy in the low-ppm range.

-

Ionization Mode: Operate in positive ion ESI mode. The guanidinium group is permanently protonated, ensuring a strong signal for the cation [C₇H₁₇N₄O₅]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation: From Mass to Formula

The primary ion expected is the cationic portion of the molecule. The high-resolution measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric species.

| Parameter | Theoretical Value | Observed Value (Example) |

| Analyte (Cation) | [C₇H₁₇N₄O₅]⁺ | - |

| Exact Mass | 237.11934 | 237.1195 (within 5 ppm) |

| Observed m/z | 237.11934 | 237.1195 |

Tandem MS (MS/MS) for Structural Confirmation

To verify the connectivity, tandem mass spectrometry (MS/MS) is performed by isolating the parent ion (m/z 237.12) and subjecting it to Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.[3]

Expected Fragmentation Pathways:

-

Glycosidic Bond Cleavage: The most common fragmentation pathway for N-glycosides involves the cleavage of the C-N bond between the sugar and the aglycone. This typically results in the formation of a characteristic glucose-derived oxonium ion at m/z 163.06 .

-

Losses from Aglycone: Fragmentation of the guanidine portion can lead to neutral losses, such as the loss of ammonia (NH₃) or cyanamide (CH₂N₂).

The observation of these specific fragments confirms that the glucose and guanidine moieties are indeed connected.

Caption: Workflow for MS analysis of N1-β-D-Glucopyranosylamino-guanidine.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the "what," NMR spectroscopy reveals the "how"—the precise three-dimensional arrangement of atoms, including stereochemistry. It is the only technique that can definitively establish the β-anomeric configuration of the glycosidic linkage.[4] A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the sample's high polarity. DMSO-d₆ can also be used, which has the advantage of not exchanging the N-H protons.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D: ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Interpretation: A Step-by-Step Assignment

A. ¹H NMR: Identifying the Anomeric Proton The most diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1'). For a β-glucopyranoside, this proton is in an axial position relative to the other protons on the ring.

-

Chemical Shift: Typically found between 4.5 and 5.5 ppm.

-

Coupling Constant (³J_H1',H2'): The key to assigning stereochemistry. A large coupling constant of ~8-10 Hz is characteristic of a diaxial relationship between H-1' and H-2', confirming the β-configuration . An α-anomer would show a much smaller coupling constant (~3-4 Hz).[5] The remaining sugar protons will appear in a complex, overlapping region between 3.0 and 4.0 ppm.

B. ¹³C NMR: The Guanidinium and Anomeric Carbons The ¹³C NMR spectrum provides a count of unique carbons and identifies key functional groups.

-

Guanidinium Carbon (C=N): Highly deshielded, appearing around 158-162 ppm .

-

Anomeric Carbon (C-1'): Found in the range of 85-95 ppm .

-

Other Sugar Carbons: Located between 60 and 80 ppm .

C. 2D NMR: Piecing Together the Puzzle

-

COSY: Starting from the well-resolved anomeric proton (H-1'), the entire spin system of the glucose ring (H-1' -> H-2' -> H-3' etc.) can be traced.

-

HSQC: Each proton is correlated to its directly attached carbon, allowing for the unambiguous assignment of each carbon in the glucose ring.

-

HMBC: This is the crucial experiment for confirming the glycosidic linkage. A long-range (2-3 bond) correlation will be observed between the anomeric proton (H-1') and the guanidinium carbon (C=N) , providing definitive proof of the C-N bond.

Caption: Logical flow for structural determination using a suite of NMR experiments.

| Assignment | ¹H Chemical Shift (ppm, D₂O) | ¹³C Chemical Shift (ppm, D₂O) | Key Correlations |

| Guanidinium-C | - | ~160 | HMBC to H-1' |

| H-1' (Anomeric) | ~4.8 (d, J ≈ 9 Hz) | ~90 | COSY to H-2'; HMBC to Guanidinium-C |

| H-2' - H-5' | 3.2 - 3.8 (m) | 65 - 80 | COSY and HSQC correlations |

| H-6'a, H-6'b | ~3.9 (m), ~3.7 (m) | ~61 | COSY and HSQC correlations |

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

FT-IR spectroscopy is a fast and non-destructive technique that provides excellent confirmation of the key functional groups present in the molecule.[6] The spectrum is a composite of vibrations from the glucose unit, the guanidinium cation, and the nitrate anion.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum should display a series of characteristic absorption bands confirming the major structural components.[7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl groups of glucose |

| 3400 - 3100 (multiple) | N-H Stretch | Guanidinium group |

| ~1660 (strong) | C=N Asymmetric Stretch | Guanidinium CN₃ unit |

| ~1580 (strong) | N-H Bending (Scissoring) | Guanidinium NH₂ groups |

| ~1384 (very strong, sharp) | N-O Asymmetric Stretch | Nitrate Anion (NO₃⁻) |

| 1150 - 1000 ("fingerprint") | C-O Stretch | Glucose ring C-O bonds |

The presence of the very strong, sharp band around 1384 cm⁻¹ is a definitive indicator of the ionic nitrate counter-ion, distinguishing it from covalently bonded nitro groups.

UV-Vis Spectroscopy: A Complementary Technique

For a molecule like N1-β-D-Glucopyranosylamino-guanidine nitrate, which lacks an extended chromophore, UV-Vis spectroscopy is not a primary tool for structure elucidation. However, it can be used for quantification if a calibration curve is established. The primary absorbance observed will be from the nitrate anion.

Experimental Protocol and Interpretation

-

Sample Preparation: Dissolve the sample in deionized water.

-

Data Acquisition: Scan the UV region from 400 nm down to 200 nm.

-

Expected Spectrum: A strong absorbance maximum (λ_max ) will be observed around 200-220 nm , which is characteristic of the n → π* transition of the nitrate anion. The guanidinium group itself has a much weaker absorbance in the far UV.

Integrated Analytical Workflow and Conclusion

The definitive structural characterization of N1-β-D-Glucopyranosylamino-guanidine nitrate is achieved not by a single measurement, but by the logical integration of data from orthogonal analytical techniques.

Caption: An integrated strategy for the complete structural verification of the target molecule.

References

-

Harvey, D. J. (2011). Mass Spectrometry of Glycans. Glycoconjugate Journal, 28(7-8), 493-507. [Link]

-

North, S. J., et al. (2010). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Nature Methods, 7(S10), S1-S1. [Link]

-

Hua, S., et al. (2011). Mass Spectrometry of Glycans. Chemical Reviews, 111(10), 5745-5798. [Link]

-

Sethuraman, N., & Mariño, K. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Methods in Molecular Biology, 1503, 1-16. [Link]

-

Morelle, W., & Michalski, J. C. (2007). Analysis of protein glycosylation by mass spectrometry. Nature Protocols, 2(7), 1585-1602. [Link]

-

Gimeno, A., et al. (2017). Synthesis of analogs of the unusual N-glycosidic linkage (GlcβArg) with an acetamido or triazole spacer between the glycosyl residue and the guanidine moiety. Carbohydrate Research, 448, 10-18. [Link]

-

Khan, I., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26867-26881. [Link]

-

Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Mario Barbatti's Blog. [Link]

-

Knie, C., et al. (2015). Design and synthesis of a photoswitchable guanidine catalyst. Beilstein Journal of Organic Chemistry, 11, 2558-2565. [Link]

-

Drozd, M. (2007). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Materials Science and Engineering: B, 136(1), 1-8. [Link]

-

Drozd, M. (2007). Molecular structure and infrared spectra of guanidinium cation. ETDEWEB. [Link]

-

Dias, M. V. B., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2659-2668. [Link]

-

Lee, C. H., & Sarma, R. H. (1991). Correlation between NMR spectral parameters of nucleosides and its implication to the conformation about the glycosyl bond. Biochemical and Biophysical Research Communications, 180(1), 273-278. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega, 4(8), 13247-13254. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Correlation between NMR spectral parameters of nucleosides and its implication to the conformation about the glycosyl bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure and infrared spectra of guanidinium cation (Journal Article) | ETDEWEB [osti.gov]

Methodological & Application

Application Notes & Protocols: N1-β-D-Glucopyranosylamino-guanidine HNO₃ in Glycobiology Research

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Overview

N1-β-D-Glucopyranosylamino-guanidine HNO₃ is a synthetic monosaccharide derivative that holds significant promise as a chemical tool and therapeutic lead in glycobiology. Its structure, which combines a glucose moiety with a guanidinium group, positions it as a powerful mimic of key biological intermediates, particularly in carbohydrate processing pathways. This guide provides a comprehensive overview of its mechanistic basis, core applications, and detailed protocols for its use in research and development.

Compound Profile:

-

Chemical Name: N1-β-D-Glucopyranosylamino-guanidine nitrate

-

CAS Number: 109853-83-0[1]

-

Molecular Formula: C₇H₁₆N₄O₅·HNO₃[1]

-

Molecular Weight: 299.24 g/mol [1]

The central premise for the utility of this molecule lies in the unique properties of the guanidinium group. This functional group is strongly basic (pKa ≈ 10.8) and, under physiological pH, exists predominantly in its protonated, planar sp²-hybridized form.[2] This geometry and positive charge allow it to act as a stable mimic of the fleeting oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This makes it a prime candidate for inhibiting glycosidases, a class of enzymes crucial to countless biological processes.

Key Potential Applications:

-

Glycosidase Inhibition: Probing the active sites and mechanisms of various glycosidases.

-

Cellular Transport Modulation: Investigating the inhibition of glucose transporters.

-

Metabolic Pathway Analysis: Studying the impact on downstream glycosylation pathways.

-

Therapeutic Development: Serving as a lead compound for diseases related to glycan metabolism, such as diabetes and lysosomal storage disorders.[3][4][5]

Principle of Action: Glycosidase Inhibition

The primary and most well-rationalized application of N1-β-D-Glucopyranosylamino-guanidine is as an inhibitor of glycoside hydrolases (glycosidases).

Mechanism of Mimicry

Glycosidases catalyze the cleavage of glycosidic bonds through a mechanism that involves significant distortion of the sugar ring, leading to a transition state with substantial oxocarbenium ion character (a planar ring with a positive charge delocalized between the ring oxygen and the anomeric carbon). The protonated guanidinium group of N1-β-D-Glucopyranosylamino-guanidine is a superb transition-state analog for several reasons[2]:

-

Planar Geometry: The sp²-hybridized guanidinium group mimics the planar geometry at the anomeric center of the transition state.

-

Positive Charge: The delocalized positive charge of the guanidinium ion mimics the charge distribution of the oxocarbenium ion, allowing for strong electrostatic interactions with negatively charged residues (e.g., Asp, Glu) in the enzyme's active site.

-

Hydrogen Bonding: The guanidinium group can still participate in critical hydrogen bonding interactions within the active site.

However, a key difference is the inability of the fully protonated amidine to function as a hydrogen bond acceptor, which can influence its binding affinity compared to other analogs.[2]

Materials

-

Cell Line: COS-7 cells (or a specific line overexpressing SGLT1 or SGLT2)

-

Fluorescent Probe: 1-NBDG [6][7]* Test Compound: N1-β-D-Glucopyranosylamino-guanidine HNO₃

-

Positive Control Inhibitor: Phlorizin (a known SGLT inhibitor)

-

Sodium Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing NaCl

-

Choline Buffer: KRH buffer where NaCl is replaced with an equimolar concentration of choline chloride

-

96-well black, clear-bottom tissue culture plates

-

Lysis Solution: 0.2 N NaOH

-

Neutralization Solution: 0.2 N HCl

-

Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Step-by-Step Protocol

-

Cell Culture: Seed COS-7 cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture overnight.

-

Assay Preparation:

-

Aspirate the culture medium from all wells.

-

Wash the cell monolayer twice with 100 µL of warm Choline Buffer to remove all sodium and residual glucose.

-

-

Inhibition Step:

-

Prepare dilutions of the test compound and Phlorizin (e.g., 100 µM) in both Sodium and Choline buffers.

-

Add 50 µL of the appropriate inhibitor solution to the wells. For control wells (no inhibitor), add 50 µL of the corresponding buffer.

-

Incubate for 20-30 minutes at 37°C.

-

-

Glucose Uptake:

-

Prepare a 2X solution of 1-NBDG (e.g., 200 µM) in both Sodium and Choline buffers.

-

Add 50 µL of the appropriate 1-NBDG solution to each well. The final 1-NBDG concentration will be 100 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Termination and Lysis:

-

Quickly terminate the uptake by aspirating the medium and washing the cells three times with 150 µL of ice-cold Choline Buffer.

-

Aspirate the final wash completely.

-

Add 75 µL of 0.2 N NaOH to each well to lyse the cells. Incubate for 10 minutes at room temperature. [8] * Add 75 µL of 0.2 N HCl to neutralize the lysate. The restoration of fluorescence after neutralization is a key advantage of 1-NBDG over other analogs. [9]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader (Ex: 485 nm, Em: 535 nm).

-

Data Interpretation

| Condition | Expected Outcome if Compound is an SGLT Inhibitor | Rationale |

| No Inhibitor (Sodium Buffer) | High Fluorescence | Baseline total uptake (SGLT + GLUT). |

| No Inhibitor (Choline Buffer) | Low Fluorescence | Measures only Na+-independent GLUT uptake. |

| Test Cmpd (Sodium Buffer) | Reduced Fluorescence | Inhibition of SGLT-mediated uptake. |

| Test Cmpd (Choline Buffer) | No Change vs. Control | Shows specificity for SGLT over GLUTs. |

| Phlorizin (Sodium Buffer) | Reduced Fluorescence | Validates assay (positive control for SGLT inhibition). |

-

SGLT-specific uptake is calculated by subtracting the fluorescence in Choline Buffer from the fluorescence in Sodium Buffer.

-

% Inhibition can then be calculated relative to this SGLT-specific signal.

Handling and Storage

-

Form: Crystalline solid.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Solution Preparation: The compound is soluble in water and DMSO. For cellular assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

-

Stability: The guanidinium group is stable under typical physiological pH conditions. Avoid strongly acidic or basic conditions during storage, which could promote hydrolysis. The nitrate salt is stable, but as a general precaution, avoid high temperatures. [10]

Conclusion and Future Directions

N1-β-D-Glucopyranosylamino-guanidine HNO₃ is a versatile tool for glycobiology research, primarily serving as a potent transition-state analog inhibitor for glycosidases. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both enzymatic and cellular systems.

Future research could expand its application profile by:

-

Screening against a broad panel of glycosidases to determine its selectivity profile.

-

Investigating its effects on complex cellular glycosylation by analyzing nucleotide-sugar pools, as some sugar analogs can deplete these essential precursors. [11]* Exploring its potential as an inhibitor of nitric oxide synthase (NOS), given that other guanidino compounds are known NOS inhibitors. [12]* Utilizing it as a chemical probe to study the role of specific glycosidases in disease models.

References

- (Reference details will be auto-generated based on cit

-

Leemhuis, H., et al. (1998). N1-alkyl-D-gluconamidines: are they 'perfect' mimics of the first transition state of glucosidase action? PubMed. Available from: [Link]

-

Tan, B. S., et al. (2020). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Journal of the Japan Explosives Society. Available from: [Link]

-

Nagy, V., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. PMC. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

- (This citation was for general chemical context and not directly referenced in the final text).

-

Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. PMC. Available from: [Link]

-

Guéritte, F., et al. (2007). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Molecules. Available from: [Link]

-

Al-Ameen, M., et al. (2022). N-Guanidino Derivatives of 1,5-Dideoxy-1,5-imino-d-xylitol are Potent, Selective, and Stable Inhibitors of β-Glucocerebrosidase. ResearchGate. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

- (This citation was for general chemical context and not directly referenced in the final text).

-

Aljofan, M., et al. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. MDPI. Available from: [Link]

-

Horii, S., et al. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. ChEMBL. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

- (This citation was for general chemical context and not directly referenced in the final text).

-

Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. PubMed. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

-

Hsu, L-C., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. Journal of Food and Drug Analysis. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

-

Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. ResearchGate. Available from: [Link]

- (This citation was for general chemical context and not directly referenced in the final text).

-

Van Wijk, X. M., et al. (2015). A common sugar-nucleotide-mediated mechanism of inhibition of (glycosamino)glycan biosynthesis, as evidenced by 6F-GalNAc (Ac3). The FASEB Journal. Available from: [Link]

Sources

- 1. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N1-alkyl-D-gluconamidines: are they 'perfect' mimics of the first transition state of glucosidase action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jes.or.jp [jes.or.jp]

- 11. A common sugar-nucleotide-mediated mechanism of inhibition of (glycosamino)glycan biosynthesis, as evidenced by 6F-GalNAc (Ac3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

Application Notes: N1-β-D-Glucopyranosylamino-guanidine HNO₃ - A Guanidinylated Carbohydrate Mimetic for Glycobiology and Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract Carbohydrate mimetics are pivotal tools in medicinal chemistry and chemical biology, designed to replicate the structure and function of natural carbohydrates to modulate biological processes.[1] This guide focuses on N1-β-D-Glucopyranosylamino-guanidine nitrate, a synthetic monosaccharide mimetic that combines a D-glucose scaffold with a terminal guanidinium group. The glucose moiety serves as a recognition element for a wide array of carbohydrate-binding proteins, such as enzymes and lectins, while the guanidinium group, which is protonated and positively charged at physiological pH, enhances interaction with negatively charged cell surfaces and can facilitate cellular uptake.[2][3] This unique bifunctional nature makes it a compelling candidate for applications including enzyme inhibition, receptor binding modulation, and as a molecular transporter. These application notes provide the scientific rationale and detailed, validated protocols for leveraging this compound in glycosidase inhibition assays, competitive receptor binding studies, and cellular uptake experiments.

Compound Profile and Scientific Rationale

N1-β-D-Glucopyranosylamino-guanidine is a derivative of glucose where the anomeric hydroxyl group is replaced by an amino-guanidine function. The nitrate salt (HNO₃) enhances its stability and solubility for experimental use.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 109853-83-0 | [4][5] |

| Molecular Formula | C₇H₁₆N₄O₅·HNO₃ | [4][5] |

| Molecular Weight | 299.24 g/mol | [4][5] |

| Form | Solid | N/A |

| Solubility | Soluble in aqueous buffers | Inferred |

Causality Behind the Design: The Synergy of Glucose and Guanidinium

The utility of this molecule stems from the strategic fusion of two distinct functional components:

-

The Glucose Scaffold (The "Key"): The β-D-glucopyranosyl structure is a ubiquitous recognition motif in biology. It is the key that fits into the "lock" of countless proteins, including glycoside hydrolases (glycosidases), lectins, and glucose transporters.[6] By retaining this core structure, the mimetic can selectively target these biological systems.

-

The Guanidinium Group (The "Engine"): The guanidine moiety is one of the strongest organic bases (pKa ≈ 13.5) and is consequently protonated to form a delocalized cation under physiological conditions.[7] This positive charge is the engine driving several enhanced functionalities not present in native glucose. It can form strong, bidentate hydrogen bonds with negatively charged groups like carboxylates, phosphates, and sulfates, which are abundant on cell surfaces and in protein active sites.[2] This property is the cornerstone of arginine-rich cell-penetrating peptides and has been adapted for various molecular transporters to improve cellular delivery of cargo.[8][9]

Therefore, N1-β-D-Glucopyranosylamino-guanidine HNO₃ is not just a passive mimic but an active probe designed to engage carbohydrate-processing systems with enhanced affinity and novel mechanisms of interaction.

Application I: Glycosidase Inhibition Assay

Introduction and Rationale Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds.[10] Inhibitors of these enzymes have significant therapeutic applications; for example, α-glucosidase inhibitors like Acarbose are used to manage type II diabetes by delaying carbohydrate digestion and glucose absorption.[10] As a glucose mimetic, N1-β-D-Glucopyranosylamino-guanidine can be evaluated as a potential inhibitor of glycosidases, particularly those that process glucose-containing substrates. The protonated guanidinium group may form strong ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in the enzyme's active site, which are often crucial for catalysis, potentially leading to potent inhibition.[10][11]

Principle of the Assay This protocol describes a chromogenic assay to measure α-glucosidase activity and its inhibition.[12][13] The enzyme cleaves the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless, to release glucose and p-nitrophenol (pNP). At alkaline pH, pNP is deprotonated to the p-nitrophenolate ion, which is a vibrant yellow compound with a strong absorbance at 405 nm. A successful inhibitor will compete with pNPG for the active site, reducing the rate of pNP formation.

Experimental Workflow: α-Glucosidase Inhibition```dot

Caption: Competitive binding where the inhibitor (mimetic) prevents the labeled ligand from binding to the receptor.

Detailed Protocol: Competitive ELISA

A. Materials and Reagents

-

Horseradish Peroxidase (HRP) as the immobilized glycoprotein

-

Concanavalin A (ConA) from Canavalia ensiformis (e.g., Sigma-Aldrich L7647)

-

Biotinylated Concanavalin A (for detection)

-

Streptavidin-HRP conjugate

-

N1-β-D-Glucopyranosylamino-guanidine HNO₃ (Test Competitor)

-

Methyl α-D-glucopyranoside (Positive Control Competitor)

-

Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Assay Buffer (e.g., 0.5% BSA in PBST)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

High-binding 96-well microplate

B. Procedure

-

Plate Coating: Dilute HRP to 10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in B.2.

-

Competitive Incubation:

-

Prepare serial dilutions of the test mimetic and the positive control (Methyl α-D-glucopyranoside) in Assay Buffer.

-

In a separate "pre-incubation" plate, mix 50 µL of each inhibitor dilution with 50 µL of a fixed, pre-titered concentration of ConA. Also prepare a "No Inhibitor" control containing 50 µL of Assay Buffer and 50 µL of ConA.

-

Incubate this mixture for 30 minutes at room temperature.

-

Transfer 100 µL of the pre-incubated mixtures to the HRP-coated and blocked assay plate.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Repeat the wash step.

-

Detection:

-

Add 100 µL of biotinylated ConA (at a pre-determined optimal concentration in Assay Buffer) to each well. Incubate for 1 hour.

-

Wash the plate three times.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer). Incubate for 30 minutes in the dark.

-

Wash the plate five times.

-

-

Development and Reading:

-

Add 100 µL of TMB Substrate to each well. Incubate until sufficient color develops (5-15 minutes).

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm immediately.

-

C. Data Analysis

-

Calculate the percent binding relative to the "No Inhibitor" control.

-

Plot percent binding against the log of the competitor concentration and fit the curve to determine the IC₅₀ (concentration that inhibits 50% of binding). Compare the IC₅₀ of the test mimetic to the positive control. A lower IC₅₀ indicates higher binding affinity.

Application III: Cellular Uptake and Visualization

Introduction and Rationale A significant challenge in drug development is ensuring that a therapeutic agent can cross the cell membrane to reach its intracellular target. Guanidinium-rich molecular transporters are a well-established class of compounds that can ferry cargo across biological membranes. [2][8]By attaching a guanidinium group to glucose, N1-β-D-Glucopyranosylamino-guanidine is hypothesized to exhibit enhanced cellular uptake compared to its parent carbohydrate. This protocol describes how to visualize this process using fluorescence microscopy after conjugating the mimetic to a fluorescent dye.

Principle of the Assay To visualize the compound, it must be fluorescently labeled. This can be achieved by reacting an amine-reactive dye, such as Fluorescein isothiocyanate (FITC), with the primary amine of a precursor molecule (e.g., 1-amino-1-deoxy-glucopyranose) before the guanidinylation step. The resulting fluorescent mimetic can then be incubated with live cells. The guanidinium group is expected to interact with the negatively charged components of the plasma membrane, triggering uptake via mechanisms like adaptive translocation or endocytosis. [2]The intracellular localization can then be visualized using fluorescence microscopy.

Experimental Workflow: Cellular Uptake Visualization

Caption: Workflow for visualizing the cellular uptake of a fluorescently-labeled carbohydrate mimetic.

Detailed Protocol: Fluorescence Microscopy

A. Materials and Reagents

-

FITC-labeled N1-β-D-Glucopyranosylamino-guanidine (or other fluorescent conjugate)

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA), 4% solution in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Glass coverslips and 24-well cell culture plates

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for DAPI and FITC)

B. Cell Culture and Plating

-

Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-